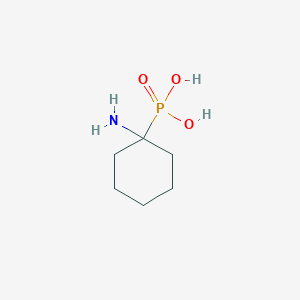

(1-AMINO-1-CYCLOHEXYL)PHOSPHONIC ACID

Description

Significance in Chemical and Biological Sciences

The scientific importance of α-aminophosphonic acids, including the cyclohexyl derivative, stems largely from their role as bioisosteres of α-amino acids. nih.gov Their tetrahedral phosphonate (B1237965) group can mimic the transition state of peptide bond hydrolysis, allowing them to act as potent inhibitors of various enzymes. proquest.com This has led to the exploration of aminophosphonic acids for a wide range of biological activities. nih.govtandfonline.com

While the broader class of aminophosphonic acids is known for diverse bioactivity, (1-AMINO-1-CYCLOHEXYL)PHOSPHONIC ACID has demonstrated specific utility in the field of coordination chemistry and materials science. researchgate.net Researchers have successfully used it as a functionalized ligand in the synthesis of complex polynuclear lanthanide clusters. researchgate.net For example, it has been incorporated into isostructural lanthanide amino-phosphonate complexes, which exhibit interesting and potentially useful magnetic properties, such as the magnetocaloric effect. researchgate.net This application highlights the compound's significance in creating advanced materials with unique physical characteristics.

Furthermore, research has shown that amino phosphonic acids can serve as effective heavy metal extractants. researchgate.net Specifically, Amino-Cyclo-Hexyl Phosphonic Acid (ACHPA) has been incorporated into solid supports like layered double hydroxides to create hybrid materials for the adsorption and removal of metal ions, such as Cerium (Ce³⁺), from aqueous solutions. researchgate.net

Overview of Research Trajectories for Aminophosphonic Acids

The unique properties of aminophosphonic acids have spurred several key research trajectories that continue to evolve.

Advanced Synthesis: A primary focus of research is the development of efficient and novel synthetic methods. proquest.comnih.gov Because biological activity is often dependent on the specific 3D arrangement of atoms, there is a strong emphasis on stereoselective synthesis to produce specific enantiomers or diastereomers of these chiral molecules. wiley.comnih.gov The Kabachnik-Fields reaction is a well-known method for synthesizing α-aminophosphonates. proquest.com

Biological and Pharmacological Screening: A major avenue of investigation involves synthesizing libraries of aminophosphonic acid derivatives and screening them for a wide array of biological effects. nih.govcolab.ws This includes evaluating their potential as antibacterial, antiviral, and antineoplastic (antitumor) agents. nih.gov Their ability to act as antagonists of amino acids allows them to interfere with cellular metabolism, which is the basis for many of these applications. tandfonline.com

Enzyme Inhibition: A significant portion of research is dedicated to studying their function as enzyme inhibitors. nih.govtandfonline.com Scientists investigate their interactions with the active sites of specific enzymes to understand their mechanisms of action. This knowledge is crucial for designing highly potent and selective inhibitors for therapeutic purposes, targeting enzymes involved in various disease pathways. wiley.com

Agrochemicals: The biological activity of these compounds extends to agriculture, where they have been investigated as potential herbicides and plant growth regulators. proquest.comtandfonline.com

Materials Science: As demonstrated by this compound, these molecules are valuable as building blocks for new materials. researchgate.netnih.gov Their ability to coordinate with metal ions is exploited to construct metal-organic frameworks (MOFs) and other hybrid materials with applications in catalysis, gas storage, and magnetism. researchgate.netnih.gov

Table 2. Examples of Biological Activities Investigated for the Aminophosphonic Acid Class of Compounds.

Structure

3D Structure

Properties

IUPAC Name |

(1-aminocyclohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986674 | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67398-11-2 | |

| Record name | NSC320308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (1-AMINO-1-CYCLOHEXYL)PHOSPHONIC ACID

The most direct and conventional method for synthesizing this compound is through the Kabachnik-Fields reaction. wikipedia.org This one-pot, three-component condensation involves cyclohexanone (B45756), an amine source such as ammonia (B1221849), and a dialkyl phosphite (B83602). wikipedia.orgnih.gov The reaction's initial step is the formation of an imine from the cyclohexanone and amine, which is then subjected to nucleophilic addition by the dialkyl phosphite in a hydrophosphonylation step. wikipedia.org The resulting diethyl (1-aminocyclohexyl)phosphonate can then be hydrolyzed to the final phosphonic acid. The reaction can be promoted by various catalysts or even proceed under catalyst-free and solvent-free microwave conditions. nih.govsemanticscholar.org

Two cornerstone methods in the synthesis of aminophosphonic acids are the Kabachnik-Fields reaction and the Engelmann-Pick procedure.

The Kabachnik-Fields Reaction , discovered independently in 1952, is a multicomponent reaction that condenses a carbonyl compound, an amine, and a dialkyl phosphite to form an α-aminophosphonate. wikipedia.org The mechanism is dependent on the reactants' nature; it can proceed either through an imine intermediate (favored by weakly basic amines) or an α-hydroxyphosphonate intermediate (seen with more nucleophilic amines like cyclohexylamine). semanticscholar.org The reaction is highly versatile and can be accelerated using Lewis acids or dehydrating agents. wikipedia.org A related two-component synthesis, the Pudovik reaction, involves the addition of a phosphite to a pre-formed imine. wikipedia.org

The Engelmann-Pick Procedure provides a direct synthesis route to the acid form. This method involves the reaction of an amide with formaldehyde (B43269) and phosphorus trichloride. orientjchem.org The proposed mechanism suggests the formation of an N-(hydroxymethyl)amide intermediate. This intermediate reacts with phosphorus trichloride, converting the hydroxyl group into a good leaving group, which then undergoes a rearrangement or substitution to form the aminophosphonic acid. orientjchem.org

Advanced and Stereoselective Synthesis of α-Aminophosphonates

Modern synthetic chemistry has pursued methods that offer greater control over the stereochemistry of the α-carbon, leading to the development of several advanced and stereoselective strategies.

A novel and mild approach for synthesizing α-aminophosphonates utilizes visible-light organophotocatalysis. This method achieves a direct conversion of activated α-amino acid derivatives into their corresponding α-amino phosphonates. orientjchem.org The reaction proceeds via a decarboxylative radical-polar crossover process. An α-amino radical is generated through photocatalysis, which is then oxidized to an N-acyliminium ion intermediate. This reactive species is subsequently trapped by a phosphorus nucleophile, such as trimethyl phosphite, in an Arbuzov-type reaction to yield the desired α-aminophosphonate. This technique is noted for its operational simplicity and broad applicability across various natural and synthetic amino acids. orientjchem.org

Asymmetric hydrogenation provides a powerful route to chiral α-aminophosphonates. This strategy typically involves the hydrogenation of prochiral α,β-unsaturated phosphonates or their precursors.

Of α,β-Enaminophosphonates : Rhodium(I) complexes with phosphoramidite (B1245037) ligands have been used to catalyze the asymmetric hydrogenation of α,β-enaminophosphonates, producing chiral α-aminophosphonates with high yields (up to 95%) and excellent enantiomeric purity (up to 99% ee). researchgate.net

Of α,β-Unsaturated Phosphonates : Recently, more sustainable and earth-abundant metal catalysts have been developed. Nickel-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated phosphonates has been shown to be highly effective, affording chiral products in high yields (92%–99%) and with excellent enantioselectivities (84%–>99% ee). nih.gov This method offers a cost-effective alternative to precious metal catalysts like rhodium and iridium. nih.gov

The catalytic, enantioselective addition of phosphites to imines (a hydrophosphonylation reaction) is a key strategy for accessing optically enriched α-aminophosphonates. wikipedia.org

Thiourea (B124793) Catalysis : Chiral thiourea derivatives have proven to be effective organocatalysts for the highly enantioselective hydrophosphonylation of N-benzyl imines with various phosphites. wikipedia.org Subsequent hydrogenolysis of the N-benzyl group provides the free α-amino phosphonic acids in a highly enantioenriched form. wikipedia.org

Brønsted Acid Catalysis : Chiral Brønsted acids, such as those derived from (R)-BINOL, can catalyze the hydrophosphonylation of aldimines with high enantioselectivity. rgmcet.edu.in Using a 10 mol% catalyst loading, these reactions proceed efficiently at room temperature. semanticscholar.orgrgmcet.edu.in

Diastereoselective Addition : Another approach involves the diastereoselective addition of phosphite nucleophiles to chiral imines. For instance, chiral N-phosphonyl imines react with lithium phosphites to give substituted chiral α-amino phosphonates with excellent diastereoselectivities (93:7 to 99:1). organic-chemistry.org Similarly, chiral N-sulfinyl imines have been used as electrophiles for the addition of phosphorus nucleophiles. nih.gov

Organocatalytic Stereoselective Transformations for Enantiomerically Enriched α-Aminophosphonates

The development of stereoselective methods to produce enantiomerically pure α-aminophosphonates is crucial, as the biological activity of these compounds is often dependent on a specific stereoisomer. nih.gov Organocatalysis has emerged as a powerful tool for these asymmetric syntheses. mdpi.com

One effective strategy involves the organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts. mdpi.comnih.gov This reaction, catalyzed by chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts (5 mol%), can produce enantiomerically enriched α-aminophosphonates in high yields (up to 98%) and with excellent enantioselectivity (up to 92% ee). mdpi.comnih.gov The starting phosphonium (B103445) salts are readily prepared from α-amino acid derivatives. mdpi.com

Another significant approach is the direct catalytic enantioselective hydrophosphonylation of ketimines. acs.org This method allows for the synthesis of N-unprotected α-tetrasubstituted α-aminophosphonates, avoiding additional protection and deprotection steps. acs.org For instance, the reaction of N-unsubstituted isatin-derived or trifluoromethyl ketimines with phosphites, in the presence of an organocatalyst, yields the desired products with high enantioselectivity. acs.org

The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite, can also be performed enantioselectively using chiral organocatalysts. nih.gov Chiral phosphoric acids, pyrrolidine-based organocatalysts, and optically active phosphinic acids have all been successfully employed to catalyze asymmetric Kabachnik-Fields reactions, yielding α-aminophosphonates with good to excellent enantiomeric purities. nih.gov

Table 1: Organocatalytic Methods for Enantiomerically Enriched α-Aminophosphonates

| Reaction Type | Catalyst | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Amidoalkylation of dimethyl phosphite | Quinine-derived quaternary ammonium salts | Stereoselective transformation of α-amino acid derivatives. | Up to 98% | Up to 92% | mdpi.comnih.gov |

| Hydrophosphonylation of ketimines | Bifunctional Organocatalysts | Direct synthesis of N-unprotected α-tetrasubstituted products. | High | Excellent | acs.org |

| Kabachnik-Fields Reaction | Chiral Phosphoric Acid / Pyrrolidine-based catalysts | Three-component reaction for multicyclic α-aminophosphonates. | 85-98% | 91-98% | nih.gov |

Copper-Catalyzed Enantioselective and Regioselective Hydroamination for γ-Amino Phosphonic Acid Derivatives

While the primary focus is on α-aminophosphonic acids, the synthesis of their γ-amino counterparts represents an important area of research due to their unique biological activities as analogs of γ-aminobutyric acid (GABA). chinesechemsoc.orgchinesechemsoc.org Copper-catalyzed asymmetric hydroamination has proven to be a highly efficient and versatile method for accessing chiral γ-amino phosphonic acid derivatives. chinesechemsoc.org

This methodology typically involves the hydroamination of substrates like cinnamyl phosphonates. chinesechemsoc.org The use of a copper catalyst allows for high levels of enantiocontrol and regioselectivity, which can be a significant challenge. chinesechemsoc.org An "umpolung" strategy, where a hydroxylamine (B1172632) acts as an electrophilic amination reagent and a hydrosilane serves as a nucleophilic hydrogen source, can reverse the typical regioselectivity of hydroamination on α,β-unsaturated esters, leading to the desired α-amino products instead of the more common β-amino adducts. osaka-u.ac.jprsc.org This demonstrates the power of copper catalysis to control regioselectivity in amination reactions. osaka-u.ac.jp The choice of ligands, such as Xyl-BINAP or DTBM-SEGPHOS, is critical for achieving high enantioselectivity. rsc.org

This approach provides a direct and efficient route to chiral γ-amino acids and their phosphonic acid analogs, which are valuable building blocks in medicinal chemistry. chinesechemsoc.orgchinesechemsoc.orgnih.gov

Aziridine-Mediated Synthesis of Aminophosphonic Acid Derivatives

Aziridines, particularly those bearing a phosphorus substituent, are valuable intermediates in the synthesis of various aminophosphonic acid derivatives. nih.govacs.org The high ring strain of the three-membered aziridine (B145994) ring allows for regioselective ring-opening reactions with a range of nucleophiles, providing access to both α- and β-aminophosphorus compounds. acs.org

A common strategy involves the diastereoselective addition of Grignard reagents to 2H-azirine phosphonates and phosphine (B1218219) oxides, which first yields functionalized aziridine-2-phosphonates and -phosphine oxides. acs.org These aziridine intermediates can then be used for the regioselective synthesis of β-aminophosphine oxides and β-aminophosphonates. acs.org The stereochemistry of these transformations is a key aspect, with many procedures offering high levels of control. nih.gov

Furthermore, the treatment of enantiopure aziridine-2-phosphonates with various nucleophiles can lead to the synthesis of diverse, optically active aminophosphonates. researchgate.net The versatility of aziridines as synthetic precursors makes them a cornerstone in the preparation of complex aminophosphonic acid derivatives. nih.govnih.gov

Addition of O- and S-Nucleophiles to 2H-Azirines for α-Aminophosphonates

A straightforward and regioselective method for preparing α-aminophosphonates involves the addition of oxygen and sulfur nucleophiles to the C=N double bond of 2H-azirine derivatives. nih.govnih.gov The nature of the nucleophile dictates the final product structure. nih.govscilit.com

For example:

Addition of Aliphatic Alcohols: When aliphatic alcohols like methanol (B129727) or ethanol (B145695) are used as both the nucleophile and the solvent, the reaction proceeds via an intermediate aziridine, which undergoes ring-opening to afford α-aminophosphonate acetals. nih.gov

Addition of Phenols and Thiols: The addition of phenols, substituted benzenethiols, or ethanethiol (B150549) to 2H-azirine phosphonates typically yields allylic α-aminophosphonates in good to high yields. nih.govnih.gov In some cases, the intermediate aziridine formed from the nucleophilic addition can be isolated and characterized before it undergoes the ring-opening transformation. nih.govnih.gov

This methodology offers a practical and atom-economical route for constructing carbon-heteroatom bonds and accessing a variety of functionalized α-aminophosphorus compounds. nih.gov

Table 2: Synthesis of α-Aminophosphonates from 2H-Azirines

| Nucleophile | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Methanol (MeOH) | 2H-azirine phosphonate (B1237965) | α-Aminophosphonate acetal | One-pot reaction; nucleophile acts as solvent. | nih.gov |

| Benzenethiol (PhSH) | 2H-azirine phosphine oxide | Aziridine derivative or Allylic α-aminophosphine oxide | Intermediate aziridine can sometimes be isolated. | nih.gov |

| 2,2,2-Trifluoroethanol | 2H-azirine phosphine oxide | Allylic α-aminophosphine oxide | Proceeds via an unstable aziridine intermediate. | nih.gov |

| Phenols / Naphthols | 2H-azirine phosphine oxide | Aziridine and/or Allylic α-aminophosphine oxide | Product mixture depends on the stability of the intermediate aziridine. | nih.gov |

Derivatization and Analog Synthesis

Synthesis of Phosphonopeptides Containing Aminoalkylphosphonic Acid Residues

Phosphonopeptides are peptide analogs where an amino acid residue is replaced by an aminoalkylphosphonic acid. They are of great interest as enzyme inhibitors due to the tetrahedral geometry of the phosphonate group, which mimics the transition state of peptide bond hydrolysis. nih.govnih.gov

The synthesis of phosphonopeptides incorporating residues like (1-amino-cyclohexyl)phosphonic acid has been successfully achieved. nih.gov A key method involves a one-pot activation-coupling-oxidation procedure. For instance, an N-Cbz protected 1-amino(cyclohexyl)methylphosphinate can be converted into a reactive P(III) intermediate, N-Cbz protected 1-amino(cyclohexyl)methylphosphonochloridite. nih.gov This intermediate is then reacted with an amino acid or peptide ester, followed by oxidation, to yield the desired phosphonopeptide. nih.gov

General methods for forming the crucial phosphonamidate bond in these peptides include:

Phosphonylation of amino esters with N-protected aminoalkylphosphonochloridates. nih.gov

Condensation of N-protected amino acids with aminoalkylphosphonic acids using coupling reagents. nih.gov

These synthetic strategies allow for the systematic variation of the peptide structure to study structure-activity relationships, which is essential for developing potent antibacterial agents or enzyme inhibitors. nih.gov

Preparation of Phosphonic Acid Analogues with Modified Aromatic Rings

While this compound is an aliphatic compound, the synthesis of its aromatic analogs is a significant area of research for exploring structure-activity relationships. researchgate.net The replacement of the cyclohexyl group with various substituted aromatic rings can profoundly impact the biological properties of the resulting α-aminophosphonate.

The synthesis of these aromatic analogs often utilizes the same fundamental reactions employed for aliphatic versions, such as the Kabachnik-Fields reaction. nih.govresearchgate.net For example, the three-component condensation of a substituted benzaldehyde, an amine, and a dialkyl phosphite provides a direct route to α-aminophosphonates bearing a wide array of aromatic and heteroaromatic rings. nih.gov The enantioselective versions of these reactions, often catalyzed by metal complexes or organocatalysts, are particularly valuable for producing optically active aromatic α-aminophosphonates. nih.govresearchgate.net

Modifications can include introducing different substituents onto the aromatic ring or using different aromatic systems entirely, such as naphthyl or furyl groups, to fine-tune the electronic and steric properties of the molecule. nih.gov

Stereoselective Synthesis of α-Amino-C-Phosphinic Acid Analogues

A significant approach to the stereoselective synthesis of α-amino-C-phosphinic acids involves the addition of phosphinates to chiral imines. This method relies on the directing effect of a chiral auxiliary attached to the imine nitrogen to control the stereochemical outcome of the reaction. For instance, the reaction of imines derived from chiral amines with phosphinates can yield α-amino-C-phosphinates with moderate to good diastereoselectivity. mdpi.com

One notable example is the diastereoselective synthesis of cyclic α-aminophosphinic acids derived from glycyl-l-proline (B549900) 2,5-diketopiperazine. This method highlights the chemoselective reduction of a carbamate-imide activated carbonyl group to generate unstable hemiaminals, which are then subjected to a highly diastereoselective nucleophilic addition of a dimethyl phenylphosphonite. This addition proceeds via a chiral carbenium ion, leading to the formation of the desired cyclic α-aminophosphinate. Subsequent acid hydrolysis of the phosphinate ester yields the final cyclic α-aminophosphinic acid. researchgate.net

Another powerful method involves the catalytic asymmetric addition of phosphine oxides to imines. For example, chiral magnesium BINOL phosphate (B84403) has been used as a catalyst for the addition of diphenylphosphine (B32561) oxide to various N-substituted imines. This reaction provides a direct route to enantioenriched α-amino phosphine oxides with high yields and enantioselectivities. Although many examples focus on acyclic imines, the methodology has also been successfully applied to cyclic imines, which are close precursors to the target cyclic α-amino phosphinic acids. nih.gov

The following table summarizes the key aspects of a diastereoselective synthesis of a cyclic α-aminophosphinic acid analogue.

| Step | Reaction | Key Reagents | Outcome |

| 1 | Chemoselective Reduction | N-Boc-2,5-diketopiperazine | Unstable hemiaminals |

| 2 | Nucleophilic Addition | Dimethyl phenylphosphonite | Diastereoselective formation of cyclic α-aminophosphinate |

| 3 | Hydrolysis | Acid | Cyclic α-aminophosphinic acid |

Synthesis of Aminophosphonic-Sulfonic Acid Derivatives

The synthesis of derivatives containing both aminophosphonic and sulfonic acid moieties can lead to compounds with unique properties, potentially combining the characteristics of both functional groups. A common approach to creating such derivatives is the N-functionalization of a pre-existing aminophosphonic acid or its ester.

The sulfonylation of the amino group in aminophosphonates is a direct method for introducing a sulfonic acid-related group. For example, α-aminophosphonate acetals can be N-functionalized using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction yields the corresponding N-tosylated aminophosphonates in moderate to good yields. The tosyl group can serve as a protecting group or as a precursor to a sulfonic acid functionality. This process can even be performed in a one-pot reaction starting from a 2H-azirine, which serves as a precursor to the aminophosphonate. nih.gov

A general scheme for this transformation is the reaction of an α-aminophosphonate with an arylsulfonyl chloride in a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| α-Aminophosphonate Acetal | p-Toluenesulfonyl Chloride | Pyridine | N-Tosyl-α-aminophosphonate Acetal |

This methodology provides a pathway to aminophosphonic-sulfonic acid derivatives that can be adapted for cyclic systems analogous to this compound.

Complexation and Coordination Chemistry

Lanthanide Amino-Phosphonate Complexes

The hard oxygen donors of the phosphonate (B1237965) group exhibit a strong affinity for hard Lewis acidic lanthanide (4f) ions, making (1-AMINO-1-CYCLOHEXYL)PHOSPHONIC ACID an excellent ligand for constructing polynuclear lanthanide clusters with interesting magnetic and luminescent properties. consensus.appnih.gov

The functionalized phosphonate, this compound, has been instrumental in the synthesis of novel 3d–4f and 4f polynuclear cages. rsc.org A notable example involves the reflux reaction of lanthanide pivalates with the aminophosphonic acid ligand in the presence of diethylamine (B46881) in an acetonitrile (B52724) solvent. researchgate.net This solvothermal method yielded two isostructural decanuclear lanthanide amino-phosphonate complexes: [Gd₁₀(μ₃-OH)₃(μ-OH)(CO₃)₂(O₂CtBu)₁₅(O₃PC₆H₁₀NH₂)₃(O₃PC₆H₁₀NH₃)₂(H₂O)₂][Et₂NH₂] and its Terbium(III) analogue. researchgate.net These compounds represent a new structural type for 3d-4f phosphonate cages, distinguished by their unusual core structures. rsc.org

The synthesis demonstrates the ligand's capacity to assemble large, complex molecular architectures. The resulting clusters exhibit significant magnetocaloric effects, highlighting their potential in materials science. rsc.org

Table 1: Synthesis of Lanthanide Molecular Cages with this compound

| Product | Reactants | Synthesis Method | Reference |

| [Ln₁₀(μ₃-OH)₃(μ-OH)(CO₃)₂(O₂CtBu)₁₅(O₃PC₆H₁₀NH₂)₃(O₃PC₆H₁₀NH₃)₂(H₂O)₂][Et₂NH₂] (Ln = Gd, Tb) | Lanthanide pivalates, this compound, Diethylamine | Reflux in Acetonitrile | researchgate.net |

| 3d-4f Phosphonate Cages | Cobalt salts, Lanthanide salts, this compound | Not specified | rsc.org |

The phosphonic acid group (PO₃H₂) is a versatile building block in coordination chemistry due to its ability to be partially or fully deprotonated, leading to various coordination modes. researchgate.net In the decanuclear Gadolinium-phosphonate cluster, [Gd₁₀P₅], the this compound ligands exhibit complex binding patterns. researchgate.net The phosphonate groups act as bridging ligands, connecting multiple metal centers and covering the faces of a central gadolinium octahedron in related structures. researchgate.net

The ligand can adopt different protonation states within the same cluster, such as (O₃PC₆H₁₀NH₂)⁻ and (O₃PC₆H₁₀NH₃), which influences its coordination. The anionic form can bind as a bidentate or monodentate ligand, depending on the steric environment at the metal center, while the neutral, protonated form typically binds through the phosphonate oxygen donor. acs.org This versatility allows the ligand to stabilize the intricate core of the polynuclear cage. researchgate.net

Interactions with Metal Ions

The chelation properties of this compound are central to its interactions with a wide range of metal ions in both solutions and solid materials. Its zwitterionic nature plays a key role in these coordination processes.

In the solid state, these ligands form coordination polymers. For instance, the copper(II) complex of a related aminophosphonate, pamidronate, forms dimeric units that extend into a polymeric chain. researchgate.net The chelation involves the formation of electrostatic bonds between charged functional groups and the metal ion, as well as coordination bonds involving unshared electron pairs on the oxygen atoms of the phosphonate group. ect-journal.kzdntb.gov.ua

In aqueous solutions near neutral pH, aminophosphonic acids, like amino acids, exist predominantly in a zwitterionic form. wikipedia.orgnih.gov In this state, the acidic phosphonic acid group deprotonates to form a phosphonate anion (PO₃²⁻), while the basic amino group is protonated to form an ammonium (B1175870) cation (-NH₃⁺). wikipedia.orgnih.gov

The strong chelating ability of aminophosphonic acids has been harnessed for environmental applications, specifically for the removal of heavy metal ions from wastewater. researchgate.net A highly effective method involves intercalating this compound (ACHPA) into the structure of layered materials, such as layered double hydroxides (LDHs), to create novel hybrid adsorbents. researchgate.net

One such material, Ni/Al-ACHPA, was synthesized by incorporating ACHPA into the interlayer space of a Nickel-Aluminum LDH. researchgate.net This material demonstrated significant adsorption capabilities for cerium(III) ions. The primary mechanisms for heavy metal removal by such materials include ion exchange, surface precipitation, and the formation of surface complexes through chelation. mdpi.com The phosphonate and amino groups of the intercalated ACHPA provide active sites for strong coordination with metal ions. researchgate.netnih.gov

Experimental data shows that the adsorption process is efficient and follows predictable kinetic models.

Table 2: Adsorption of Cerium(III) by Ni/Al-ACHPA Hybrid Material

| Parameter | Optimal Condition/Value | Finding | Reference |

| pH | 6 | Highest recovery achieved at this pH. | researchgate.net |

| Adsorbent Dose | 0.1 g | Effective dosage for the reported recovery. | researchgate.net |

| Agitation Time | < 30 min | Rapid adsorption process. | researchgate.net |

| Recovery Rate | 75% | Maximum percentage of Ce³⁺ removed. | researchgate.net |

| Kinetic Model | Pseudo-second order (R² = 0.99) | Indicates chemisorption is the rate-limiting step. | researchgate.net |

| Isotherm Model | Freundlich | Suggests multilayer adsorption on a heterogeneous surface. | researchgate.net |

This application highlights the practical utility of this compound beyond fundamental coordination chemistry, demonstrating its potential as a robust agent for environmental remediation. researchgate.net

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Studies

Mechanism of Action as Transition State Analogues in Enzymatic Reactions

The primary mechanism by which aminophosphonic acids, including (1-amino-1-cyclohexyl)phosphonic acid, exert their inhibitory effects is by acting as transition state analogues. tandfonline.comwikipedia.org Enzymatic reactions, particularly the hydrolysis of peptide bonds by proteases, proceed through a high-energy, transient intermediate state that has a tetrahedral geometry at the carbonyl carbon. researchgate.nettandfonline.com

Inhibition of Proteolytic Enzymes

Derivatives of this compound have been investigated as inhibitors of various aminopeptidases. For instance, [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid was identified as a particularly effective time-dependent inhibitor of microsomal aminopeptidase (B13392206), with a Ki value of 0.87 µM. nih.gov This potency is comparable to other strong nonpeptide inhibitors of this enzyme. nih.gov The inhibition follows a biphasic slow-binding mechanism, where an initial slow isomerization of the enzyme is followed by the rapid formation of the enzyme-inhibitor complex. nih.gov

Furthermore, studies on M1 alanine (B10760859) aminopeptidases (APNs) and M17 leucine (B10760876) aminopeptidase (LAP) have provided insights into the structural basis for inhibition. anl.gov X-ray crystallography of an M1 aminopeptidase from Neisseria meningitidis in complex with N-cyclohexyl-1,2-diaminoethylphosphonic acid, a related derivative, has helped to elucidate the binding mode within the enzyme's active site. anl.gov Research has also quantified the inhibitory effects of both the R and S enantiomers of 1-amino-1-cyclohexylmethanephosphonic acid against porcine kidney leucine aminopeptidase (pkLAP).

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| (R)-1-amino-1-cyclohexylmethanephosphonic acid | Porcine Kidney Leucine Aminopeptidase (pkLAP) | 7.89 µM | researchgate.net |

| (S)-1-amino-1-cyclohexylmethanephosphonic acid | Porcine Kidney Leucine Aminopeptidase (pkLAP) | 6.96 µM | researchgate.net |

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | Microsomal Aminopeptidase | 0.87 µM | nih.gov |

While direct inhibition data for this compound on Endothelin-Converting Enzyme-1 (ECE-1) and Neutral Endopeptidase (NEP) is limited, related aminophosphonic acid derivatives have been developed as potent inhibitors. ECE-1 is a metalloprotease responsible for the final step in the synthesis of the vasoconstrictor endothelin-1. mdpi.comnih.gov

The design of non-peptidic inhibitors has led to compounds with high affinity and selectivity. For example, phosphonomethylcarboxylic acids have been shown to be potent and selective ECE-1 inhibitors. nih.gov One such derivative, CGS 35066, demonstrated an IC50 of 22 nM for ECE-1 and was 104-fold selective over NEP. nih.gov Another class of related compounds, borane-protected derivatives of phosphonous acid, have also shown inhibitory potential against NEP. mdpi.com Specifically, one of these compounds inhibited NEP activity by approximately 50% at a concentration of 0.5 µM. mdpi.com

| Compound Derivative | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| CGS 35066 (phosphonomethylcarboxylic acid) | ECE-1 | IC50 = 22 nM | nih.gov |

| Borane-protected phosphonous acid (Compound 4) | NEP | ~50% inhibition at 0.5 µM | mdpi.com |

The aspartyl protease renin is a key enzyme in the renin-angiotensin system, which regulates blood pressure. α-Hydroxyphosphonate analogues, a specific class of phosphonates, have been designed as transition state analogue inhibitors of human renin. nih.gov These compounds have demonstrated significant inhibitory potency. nih.gov

A tripeptidic α-hydroxy diethyl phosphonate (B1237965) was among the first in this series to show good inhibition of human renin with an IC50 value of 29 nM. nih.gov Further structure-activity relationship studies led to the development of even more potent inhibitors. For example, an α-hydroxy dimethyl phosphonate analogue (compound 15) had an IC50 of 16 nM, and a related compound with leucine at the P2 position (compound 33) showed an IC50 of 8.5 nM. nih.gov These findings underscore that α-hydroxyphosphonates are a promising class of renin inhibitors. nih.gov

| α-Hydroxyphosphonate Analogue | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Tripeptidic α-hydroxy diethyl phosphonate (Compound 3) | Human Renin | 29 nM | nih.gov |

| α-hydroxy dimethyl phosphonate (Compound 15) | Human Renin | 16 nM | nih.gov |

| P2 Leucine analogue (Compound 33) | Human Renin | 8.5 nM | nih.gov |

| P3 Aminocaproic analogue (Compound 34) | Human Renin | 31 nM | nih.gov |

HIV protease is an aspartyl protease that is essential for the life cycle of the human immunodeficiency virus (HIV). nih.govyoutube.com It cleaves newly synthesized polyproteins to generate mature, functional viral proteins. youtube.com Inhibition of this enzyme prevents the formation of new, infectious virus particles. youtube.com

The mechanism of action for most HIV protease inhibitors involves mimicking the substrate's transition state. nih.gov The inhibitor is designed to have a hydroxyl group that interacts with the catalytic aspartate residues (Asp 25 and Asp 25') in the enzyme's active site via hydrogen bonds. nih.gov While specific studies on this compound are not detailed, the general principle of using transition state analogues is a cornerstone of HIV protease inhibitor design. nih.gov Phosphorus-containing compounds, due to their tetrahedral geometry, are well-suited to act as these mimics, blocking the active site and inhibiting the enzyme. nih.gov

Inhibition of Enzymes in Metabolic Pathways:

There is no available data in the scientific literature regarding the inhibitory effects of this compound on the following enzymes:

VanX (Zn(II) Metalloenzyme)

While other aminophosphonic acid derivatives have been investigated as inhibitors of these enzymes, research specifically focusing on the cyclohexyl-substituted compound is not present in the accessible scientific domain.

Antimicrobial Research

Similarly, a thorough search of scientific databases and research articles did not yield any studies on the antimicrobial properties of this compound.

Antibacterial Activities

Consequently, no data tables or detailed research findings can be provided for the specified biological activities of this compound.

Modulation of Biological Membranes

The interaction of aminophosphonates with cell membranes is a critical aspect of their biological activity. These interactions can alter the fundamental physicochemical properties of the lipid bilayer, which in turn affects membrane function.

Influence on Physicochemical Properties of Model Lipid Membranes

Aminophosphonates can directly interact with the lipid phase of plasma membranes, inducing structural changes. nih.gov The nature of these interactions depends on the specific structural features of the aminophosphonate molecule, such as the substituents at the carbon, phosphorus, and nitrogen atoms. nih.gov Computational and experimental studies on related molecules, like amino acids, show that they can alter membrane properties. For example, certain amino acids can increase membrane permeability and fluidity by disrupting the packing of lipid chains. nih.gov Lysine, a cationic amino acid, has been found to bind strongly to anionic model membranes, leading to significant changes in the volume fraction and scattering length density of the lipids. researchgate.net This suggests that the charged amine group on aminophosphonic acids could facilitate a strong interaction with the negatively charged headgroups of phospholipids (B1166683) in a membrane. nih.gov

Effects on Biological Membranes (e.g., Erythrocytes)

The effects of aminophosphonates have been studied on biological membranes like those of erythrocytes (red blood cells). Research has shown that at concentrations between 10 and 100 microM, certain novel aminophosphonates can influence the fluidity of erythrocyte membranes. nih.gov At higher concentrations, these compounds were found to cause hemolysis, which is the rupture of red blood cells. nih.gov This hemolytic toxicity is believed to be a result of the direct interaction between the aminophosphonates and the lipid components of the erythrocyte membrane, leading to structural changes that compromise membrane integrity. nih.gov The study proposed two potential modes of interaction to explain these observations. nih.gov

Neurobiological and Central Nervous System Implications

The structural similarity of aminophosphonic acids to endogenous neurotransmitters allows them to interact with receptors in the central nervous system.

Role as Gamma-Amino Acid Analogues (e.g., GABA Surrogates)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. chinesechemsoc.org Molecules that are structural analogues of GABA can modulate GABAergic neurotransmission and are used as drugs such as anticonvulsants and sedatives. chinesechemsoc.orgwikipedia.org this compound is a structural analogue of GABA.

Phosphinic acid analogues of GABA, a closely related class of compounds, have been synthesized and shown to be potent agonists at GABA-B receptors, in some cases more potent than the established drug baclofen. nih.gov These compounds were developed by replacing the carboxylic acid group of GABA with a phosphinic acid residue. nih.gov Furthermore, conformationally restricted unsaturated phosphinic analogues of GABA have been identified as competitive antagonists at GABA-C receptors. nih.gov The affinity and action (agonist versus antagonist) of these analogues depend on subtle structural variations, highlighting the sensitivity of the receptor binding pockets. nih.govnih.gov This body of research underscores the potential for aminophosphonic acids and their derivatives to act as GABA surrogates, capable of modulating neuronal inhibition. chinesechemsoc.org

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and magnetic properties of molecules and their complexes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For α-aminophosphonic acids, DFT calculations reveal a crucial characteristic: the potential for intramolecular proton transfer. mdpi.com Theoretical investigations on similar α-aminophosphonic acids show that a zwitterionic form, where the proton from the phosphonic acid group transfers to the amino group, is energetically more stable than the neutral molecule. mdpi.com

This intramolecular proton transfer is significant for the reactivity of (1-amino-1-cyclohexyl)phosphonic acid. mdpi.com The formation of the zwitterion greatly enhances the nucleophilicity of the phosphonic acid's oxygen atoms. mdpi.com This increased nucleophilicity makes the phosphonate (B1237965) group a better ligand for coordinating with metal ions, which is a key aspect of its biological activity and its use in forming metal complexes. mdpi.com The amino group essentially acts as an internal base, deprotonating the phosphonic acid and pre-activating it for coordination. mdpi.com

This compound serves as a functionalized ligand in the synthesis of polynuclear lanthanide and 3d-4f clusters. rsc.org These complexes often exhibit interesting magnetic properties, such as the magnetocaloric effect (MCE), which is a change in temperature upon the application of a magnetic field. rsc.orgresearchgate.net

Quantum chemical calculations, particularly broken-symmetry DFT, are essential for understanding the magnetic behavior of these complexes. researchgate.net These calculations can quantify the magnetic exchange interactions between the metal centers (lanthanide ions) that are bridged by the phosphonate ligands. For example, in a gadolinium complex featuring aminophosphonate ligands, DFT calculations provided values for the ferromagnetic exchange interactions (J). researchgate.net The presence of these ferromagnetic correlations, as determined by DFT, helps to explain the enhanced magnetocaloric effect observed experimentally in these materials. researchgate.net

| Property | Value | Method/Conditions |

|---|---|---|

| Entropy Change (-ΔSm) | 25.92 J kg-1 K-1 | at 2.5 K and ΔH = 0-7 T |

| Exchange Interaction (J1/kB) | 1.50 K | Broken-symmetry DFT (B3LYP) |

| Exchange Interaction (J2/kB) | 1.44 K | Broken-symmetry DFT (B3LYP) |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of (1-amino-1-cyclohexyl)phosphonic acid, identifying its characteristic functional groups, and probing its electronic environment.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, researchers can map the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring and the amino group. The cyclohexyl protons would appear as a series of complex multiplets in the aliphatic region. The chemical shift of the amino (-NH₂) protons can vary and may appear as a broad signal, influenced by the solvent and the zwitterionic nature of the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the six distinct carbon atoms of the cyclohexyl ring and the quaternary carbon atom bonded to both the amino and phosphonic acid groups.

³¹P NMR: This is a key technique for characterizing phosphonic acids. A single signal is expected in the ³¹P NMR spectrum, with a characteristic chemical shift that confirms the presence of the phosphonate (B1237965) group. researchgate.net The chemical shift is typically referenced against an external standard, such as 85% phosphoric acid (H₃PO₄). researchgate.netrsc.org The ability of amino acid derivatives to differentiate between enantiomers of chiral phosphonates using ³¹P NMR has also been demonstrated, which is a relevant technique for stereochemical analysis. researchgate.net

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | 1.2 - 2.5 | Multiplets | Signals corresponding to the 10 protons on the cyclohexyl ring. |

| Variable | Broad Singlet | Signal for the amino group protons (-NH₂), potentially exchanged with D₂O. | |

| ¹³C | 20 - 40 | Multiple Signals | Signals for the CH₂ groups of the cyclohexyl ring. |

| 50 - 60 | Single Signal | Signal for the quaternary carbon (C-N,P). |

| ³¹P | 15 - 30 | Singlet | Characteristic signal for the phosphonate group, referenced to H₃PO₄. researchgate.netrsc.orgmdpi.com |

FTIR spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation. In the solid state, aminophosphonic acids typically exist as zwitterions, where the acidic proton from the phosphonic acid group transfers to the basic amino group. This is reflected in the FTIR spectrum.

Key vibrational bands for this compound would include:

P=O Stretching: A strong absorption band typically found in the 900–1200 cm⁻¹ region, characteristic of the phosphonate group.

P-O-H and P-O Stretching: Broad bands associated with the phosphonic acid moiety.

N-H⁺ Stretching: Broad and strong bands in the 2800–3200 cm⁻¹ region, indicative of the protonated amino group (-NH₃⁺) in the zwitterionic form.

C-H Stretching: Sharp bands just below 3000 cm⁻¹ arising from the C-H bonds of the cyclohexyl ring.

N-H⁺ Bending: Absorption bands around 1500–1600 cm⁻¹.

The analysis of the 1700–1500 cm⁻¹ spectral region is crucial, though it can be complex due to contributions from both amide-like vibrations and amino acid side chains. nih.gov IR spectra of related compounds like phosphonoacetic acid and (aminomethyl)phosphonic acid confirm the positions of these characteristic phosphonate and amine bands. nist.govchemicalbook.com

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, XPS can confirm the presence of carbon, nitrogen, oxygen, and phosphorus and provide insight into their bonding environments.

Analysis of the high-resolution spectra for each element is key:

N 1s: The binding energy of the N 1s peak can distinguish between a neutral amino group (-NH₂) and a protonated amino group (-NH₃⁺). The presence of a higher binding energy peak would support the zwitterionic structure of the compound in the solid state.

P 2p: The binding energy of the P 2p peak is characteristic of the phosphorus atom in a phosphonate group.

O 1s: The O 1s spectrum would show components corresponding to the oxygen atoms in the phosphonate group (P=O and P-O-H).

C 1s: The C 1s spectrum would be deconvoluted into components representing the aliphatic carbons of the cyclohexyl ring and the unique carbon atom bonded to nitrogen and phosphorus.

Chromatographic and Separation Methods

Chromatographic techniques are essential for verifying the purity of this compound and for quantitative analysis in various matrices.

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. Due to the lack of a strong UV chromophore in the molecule, direct UV detection is often ineffective. nih.gov Therefore, derivatization is typically required.

A common approach involves pre- or post-column derivatization of the primary amine with a reagent like o-phthalaldehyde (B127526) (OPA), which reacts to form a highly fluorescent product detectable with high sensitivity. nih.govnih.govyoutube.com

A typical reversed-phase HPLC method would involve:

Stationary Phase: A C18 or a polymeric stationary phase. nih.gov

Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov

Derivatization: Pre- or post-column reaction with OPA and a thiol (e.g., mercaptoethanol) to form a fluorescent adduct. nih.gov

Detection: Fluorescence detection, providing high sensitivity and selectivity.

This method allows for the separation of the target compound from starting materials, by-products, and potential degradants, ensuring stringent quality control. The method's linearity, repeatability, and limits of detection are typically validated to ensure reliable quantification. nih.gov

Table 2: Representative HPLC Conditions for Aminophosphonic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or Polymeric | nih.gov |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Ammonium (B1175870) Acetate) | nih.gov |

| Derivatization Reagent | o-Phthalaldehyde (OPA) with a thiol | nih.govnih.gov |

| Detection | Fluorescence (e.g., Ex: 330 nm, Em: 418 nm) | nih.gov |

| Flow Rate | 1.0 mL/min | sielc.com |

Advanced Crystallographic Analysis

X-ray crystallography provides definitive, unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. The solid-state structure of this compound has been determined using this technique. researchgate.net

The crystallographic data confirms the covalent framework of the molecule, including the bond lengths, bond angles, and the tetrahedral geometry around the phosphorus atom. It also reveals the conformation of the cyclohexane (B81311) ring and the spatial relationship between the amino and phosphonic acid substituents. Crucially, X-ray analysis of aminophosphonic acids often confirms their existence as zwitterions in the crystal lattice, stabilized by an extensive network of intermolecular hydrogen bonds between the protonated aminium (-NH₃⁺) groups and the negatively charged phosphonate oxygen atoms of neighboring molecules. researchgate.netnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (aminomethyl)phosphonic acid |

| 1-amino-1-phosphonoethyl)phosphonate |

| 6-Aminocaproic acid |

| o-phthalaldehyde |

| Phosphoric Acid |

Surface and Interfacial Analysis Techniques

Understanding the behavior of this compound at interfaces is crucial for applications such as adsorption and surface modification.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of surface charge in colloidal dispersions. It provides valuable information about the adsorption mechanisms of molecules onto surfaces. Measurements are typically conducted by dispersing the sample in an electrolyte solution (e.g., 10 mM NaCl or 0.01 M KNO₃) to maintain constant ionic strength. nih.govmdpi.com The pH is adjusted, and the electrophoretic mobility of the particles is measured to calculate the zeta potential. nih.gov The pH at which the zeta potential is zero is known as the isoelectric point (IEP). nih.govmdpi.com

Magnetic Measurement Techniques

The incorporation of paramagnetic metal ions, particularly lanthanides, into complexes with this compound can lead to materials with interesting magnetic properties, such as the magnetocaloric effect (MCE).

The magnetocaloric effect is a phenomenon in which a magnetic material undergoes a temperature change upon the application or removal of an external magnetic field. This property is of significant interest for developing advanced, energy-efficient magnetic refrigeration technologies. researchgate.net Research into lanthanide clusters has shown that complexes involving aminophosphonates can exhibit notable magnetocaloric effects. researchgate.net

For example, a gadolinium cluster, Gd₆, synthesized with an anthracene-based phosphonate ligand, was found to exhibit a significant magnetocaloric effect. researchgate.net Similarly, a Gd(III) complex derived from this compound, specifically [Gd₁₀(μ₃-OH)₃(μ-OH)(CO₃)₂(O₂CtBu)₁₅(O₃PC₆H₁₀NH₂)₃(O₃PC₆H₁₀NH₃)₂(H₂O)₂][Et₂NH₂], was studied for its magnetic properties, which are foundational to its magnetocaloric behavior. researchgate.net The investigation of these properties typically involves measuring the material's magnetization and specific heat as a function of temperature and applied magnetic field. researchgate.net

A key parameter for quantifying the magnetocaloric effect is the magnetic entropy change (-ΔSₘ). It is calculated from isothermal magnetization measurements (M vs. H) at various temperatures. aps.org A large -ΔSₘ value, particularly at low temperatures, indicates a promising material for cryogenic cooling applications. researchgate.net

In a study of a gadolinium phosphonate cluster, the magnetic entropy change was determined from magnetic measurements. researchgate.net The Gd₆ cluster showed a significant entropy change (-ΔSₘ) of 25.92 J kg⁻¹ K⁻¹ at a temperature of 2.5 K for a magnetic field change (ΔH) of 0-7 Tesla. researchgate.net This large value highlights the potential of such aminophosphonate-lanthanide complexes as magnetocaloric materials. researchgate.net

Table 2: Magnetocaloric Properties of a Gd-Phosphonate Cluster

| Material | Temperature (K) | Magnetic Field Change (ΔH, Tesla) | Magnetic Entropy Change (-ΔSₘ, J kg⁻¹ K⁻¹) | Reference |

|---|---|---|---|---|

| Gd₆ phosphonate cluster | 2.5 | 0–7 | 25.92 | researchgate.net |

Applications in Advanced Research Fields

Biomedical Research and Drug Discovery

In the realm of biomedical research, the phosphonic acid moiety of (1-amino-1-cyclohexyl)phosphonic acid offers a key advantage. It can act as a stable mimic of a carboxylate group or a tetrahedral transition state intermediate in enzymatic reactions, making it a valuable scaffold in drug design.

Design and Synthesis of Peptidomimetics for Therapeutic Applications

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of unnatural amino acids is a key strategy in the design of peptidomimetics to improve metabolic stability while maintaining therapeutic potency and selectivity. nih.gov α-Aminophosphonic acids, like this compound, are considered structural analogues of α-aminocarboxylic acids and are of special importance for their potential biological activity. nih.gov

The replacement of natural amino acids with non-canonical amino acids (ncAAs) in peptide sequences can lead to peptidomimetics with higher activity and increased biological stability. mdpi.com These modifications can overcome the inherent challenges of using natural peptides as drugs, such as poor membrane permeability and susceptibility to proteolysis. nih.gov By substituting the carboxylic acid group with a phosphonic acid group, this compound can be integrated into peptide backbones to create analogues with altered conformations and improved resistance to proteases, which are crucial for developing new therapeutic agents. nih.govwjarr.com This approach is a growing trend in medicinal chemistry aimed at producing more active, selective, and stable drug candidates. nih.gov

Development of Highly Potent and Selective Enzyme Inhibitors

The tetrahedral geometry of the phosphonate (B1237965) group makes α-aminophosphonic acids effective transition-state analogue inhibitors of various enzymes, particularly proteases.

One significant area of research is the development of inhibitors for Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), an enzyme implicated in cancer immunotherapy and autoimmune diseases. acs.org Overactivity of ERAP1 can "overtrim" antigenic peptides, preventing them from being presented on the cell surface and thus hiding cancerous cells from the immune system. nih.gov A high-throughput screen identified a cyclohexyl acid compound as a hit for ERAP1 inhibition, binding to an allosteric regulatory site. acs.orgnih.gov Structure-based drug design and systematic optimization of this hit have led to the development of highly potent and selective ERAP1 inhibitors, with more than a 1,000-fold increase in potency. nih.gov These inhibitors are being developed as potential tool molecules for further therapeutic optimization. acs.org

| Compound | ERAP1 Enzymatic pIC₅₀ | HeLa Cell Antigen Presentation pIC₅₀ |

|---|---|---|

| Hit Compound 1 | <4.5 | <4.5 |

| Compound 7 | 7.2 | 7.2 |

| Compound 13 | 7.6 | 7.7 |

Additionally, phosphonate-containing compounds have been successfully developed as inhibitors of angiotensin-converting enzyme (ACE), a key target in managing hypertension. nih.gov Research has shown that phosphonate analogues of dipeptides can exhibit high oral activity as ACE inhibitors. nih.gov

Potential in Antitumor and Anticancer Strategies

α-Aminophosphonic acid derivatives have demonstrated significant potential as antitumor and anticancer agents. nih.govnih.gov Their biological activity is often attributed to their structural similarity to α-aminocarboxylic acids, allowing them to act as antimetabolites or enzyme inhibitors in cancer cells. nih.gov

Studies have evaluated the cytotoxic activity of various aminophosphonate derivatives against a range of tumor cell lines, including those of the skin, lung, breast, and prostate. nih.gov Certain derivatives have shown pronounced and even selective cytostatic effects. For example, a phosphinoylmethyl-aminophosphonate derivative was found to have a significant cytostatic effect on breast adenocarcinoma (MDA-MB-231) and was even more effective against prostatic carcinoma (PC-3) cells. nih.gov Research has shown that treatment with certain α-aminophosphonates can lead to a decrease in tumor mass in animal models. nih.gov These compounds may represent a new class of alternative chemotherapeutic agents. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | ~30-50 |

| PC-3 | Prostatic Carcinoma | <30 |

Modulation of Cellular Signaling Pathways and Metabolic Processes

Amino acids and their metabolites are crucial regulators of key metabolic pathways and cellular signaling. nih.gov They are involved in pathways such as PI3K/Akt, mTOR, and HIF1 that are central to controlling cell growth, proliferation, and metabolism. nih.govsinobiological.com For instance, the mTORC1 pathway acts as a nutrient sensor, becoming active when amino acids are abundant to promote protein synthesis. mpg.de

Given that α-aminophosphonic acids are structural mimics of natural amino acids, this compound and its derivatives have the potential to interfere with these signaling and metabolic processes. By competing with natural amino acids for binding sites on enzymes or transport proteins, these synthetic analogues could modulate the signaling cascades that govern cell growth and metabolism. This instructional metabolic reprogramming is critical for a cell to meet the energetic and anabolic demands of growth and division. sinobiological.com The ability of proliferating cells to acquire nitrogen through the uptake and metabolism of amino acids is highly regulated by cell signaling, presenting a potential target for aminophosphonic acid-based compounds. sinobiological.com

Materials Science and Engineering

The chemical structure of this compound, featuring both an amino group and a phosphonic acid group, makes it a valuable component in the synthesis of advanced functional materials.

Hybrid Material Synthesis and Adsorption Properties (e.g., Intercalation into Layered Double Hydroxides for Ion Removal)

Layered double hydroxides (LDHs) are a class of two-dimensional anionic clays (B1170129) with positively charged layers and charge-balancing anions in the interlayer space. nih.gov Their ease of synthesis, flexible composition, and high surface area make them suitable for applications in adsorption, catalysis, and biomedicine. nih.govnih.gov

This compound (referred to as ACHPA in some studies) has been successfully intercalated into the interlayer space of a Nickel/Aluminum-Layered Double Hydroxide (Ni/Al-LDH). researchgate.net This process creates a new hybrid material, designated Ni/Al-ACHPA, with enhanced adsorption capabilities. researchgate.net The incorporation of aminophosphonic acids into solid supports like LDHs is an innovative approach to overcome the pollution associated with liquid-liquid extraction methods that use organic solvents. researchgate.net

The resulting Ni/Al-ACHPA hybrid material has demonstrated significant performance in the adsorption of cerium (Ce³⁺) ions from aqueous solutions. researchgate.net The study of this material's adsorption properties under various conditions revealed its effectiveness as an adsorbent for ion removal. researchgate.net The ability to intercalate functional organic molecules like this compound into LDH structures opens up possibilities for creating a wide range of hybrid materials with tailored properties for environmental remediation and other applications. researchgate.netncu.edu.tw

| Parameter | Optimal Condition/Result |

|---|---|

| Adsorbent | Ni/Al-ACHPA |

| Optimal pH | 6 |

| Contact Time | < 30 minutes |

| Highest Recovery | 75% |

| Kinetic Model Fit | Pseudo-second order |

| Isotherm Model Fit | Freundlich |

Agrochemical Research

The structural similarity of α-aminophosphonic acids to α-amino acids has prompted extensive research into their biological activities, including their potential use in agriculture. nih.gov

Research into novel herbicides has included various α-amino phosphonate derivatives. nih.gov For example, certain derivatives containing a uracil (B121893) moiety have shown excellent and selective herbicidal activities against weeds like Amaranthus retroflexus in both pre- and post-emergence treatments. nih.gov The mode of action for many aminophosphonate-based herbicides involves the inhibition of enzymes crucial for amino acid synthesis in plants. researchgate.net

However, there is a lack of specific research in the available scientific literature investigating this compound for herbicidal or plant growth regulating properties. The focus in this area has been on other structural analogs. nih.govmdpi.com Plant growth regulators often include auxins, cytokinins, and other classes of compounds that influence plant development, but current research has not established a role for this specific phosphonic acid. phytotechlab.comnih.gov

Environmental Remediation Research

The chelating properties of aminophosphonic acids make them promising candidates for environmental applications, particularly for the removal of toxic metal ions from contaminated water sources.

Aminophosphonic acids are effective extractants for heavy metals. tandfonline.com To overcome the use of organic solvents in liquid-liquid extraction, researchers have focused on incorporating these molecules into solid supports. A notable study utilized this compound, referred to as ACHPA, for the removal of the rare earth metal cerium (Ce³⁺) from aqueous solutions. tandfonline.comresearchgate.net

In this research, the ACHPA was intercalated into the structure of a Nickel/Aluminum Layered Double Hydroxide (Ni/Al-LDH), creating a novel hybrid adsorbent material. tandfonline.comresearchgate.net This solid material was then used to investigate its capacity for scavenging cerium ions, a representative of lanthanide pollutants. The study identified the optimal conditions for cerium removal. researchgate.net

| Parameter | Optimal Condition/Value | Reference |

|---|---|---|

| Adsorbent | This compound intercalated in Ni/Al-LDH | tandfonline.comresearchgate.net |

| Optimal pH | 6 | researchgate.net |

| Adsorbent Dosage | 0.1 g | researchgate.net |

| Agitation Time | < 30 minutes | researchgate.net |

| Highest Recovery Percentage | 75% | researchgate.net |

| Kinetic Model Fit | Pseudo-second order | researchgate.net |

| Isotherm Model Fit | Freundlich | researchgate.net |

The results demonstrated that immobilizing this compound on a solid support creates an effective system for decontaminating water containing heavy metal ions. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Stereocontrol and Efficiency

Future developments are centered on asymmetric synthesis to produce enantiomerically pure compounds, which is crucial since the biological activity of chiral molecules is often specific to a single enantiomer. mdpi.com Key emerging strategies include:

Organocatalysis: The use of small chiral organic molecules, such as squaramides and quinine-derived catalysts, to induce enantioselectivity in the addition of phosphites to imines is a promising green alternative to metal-based catalysts. mdpi.commdpi.com

Metal-Catalyzed Asymmetric Hydrogenation: Palladium complexes with chiral ligands like (R)-Difluorophos have been successfully used for the asymmetric hydrogenation of α-iminophosphonates, yielding α-aminophosphonates with high enantiomeric excess. mdpi.com

Advanced Catalytic Systems: Researchers are exploring novel catalysts to improve reaction efficiency and facilitate easier separation and recycling. This includes the use of zinc oxide (ZnO) nanoparticles, boric acid, and magnetically recoverable ionic nanocatalysts that allow for synthesis under milder, more sustainable conditions, such as in water or solvent-free systems. researchgate.netmdpi.comnih.gov

Process Intensification: Techniques like microwave irradiation and ultrasound acceleration are being employed to significantly reduce reaction times from hours to minutes and improve product yields. nih.govnih.gov

Table 1: Comparison of Modern Synthetic Strategies for α-Aminophosphonates

| Methodology | Catalyst/Reagent Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Organocatalysis | Chiral Squaramides, Quinine Derivatives | High enantioselectivity (up to 99% ee), metal-free, mild conditions. mdpi.commdpi.com | Effective for asymmetric aza-Pudovik reactions. mdpi.com |

| Asymmetric Hydrogenation | Palladium with Chiral Ligands (e.g., Difluorophos) | High yields (91-98%) and excellent enantiomeric purities (85-97%). mdpi.com | Produces optically active cyclic and acyclic α-aminophosphonates. mdpi.com |

| Nanocatalysis | ZnO Nanoparticles, Magnetic Ionic Nanocatalysts | Reusability, high efficiency, use of green solvents (water), accelerated reactions. researchgate.netnih.gov | Magnetically recoverable catalysts can be reused for up to five cycles without significant loss of activity. nih.gov |

| Green Chemistry Approaches | Boric Acid, Water as Solvent | Solvent-free options, environmentally benign, simple procedures. mdpi.com | Effective for three-component Kabachnik-Fields condensations. mdpi.com |

Elucidation of Broader Biological Pathways and Undiscovered Therapeutic Targets

The therapeutic potential of (1-amino-1-cyclohexyl)phosphonic acid and its analogues stems from their ability to act as mimics of α-amino acids, enabling them to function as potent and selective enzyme inhibitors. nih.govnih.gov While the biological activities of α-aminophosphonates—including antiviral, antitumor, and antimicrobial effects—are known, future research aims to identify novel molecular targets and understand their engagement with broader biological pathways. nih.gov

A significant emerging area of research is the modulation of the adaptive immune system. A key target that has been identified for analogous cyclohexyl-containing acid compounds is the Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) . nih.govacs.org

ERAP1 Inhibition: ERAP1 is a critical enzyme that trims antigenic peptides before they are presented by MHC-I molecules on the cell surface. In some cancers, ERAP1 can "over-trim" peptides, preventing them from being displayed and thus allowing cancer cells to evade the immune system. acs.org Inhibitors based on a cyclohexyl scaffold have been found to bind to an allosteric regulatory site on ERAP1, modulating its activity. nih.gov This presents a promising strategy for cancer immunotherapy.

Autoimmune Diseases: ERAP1 is also implicated in generating self-antigenic peptides that can trigger autoimmune responses. Therefore, selective inhibitors of ERAP1 could have therapeutic potential in treating autoimmune disorders. nih.gov

Beyond ERAP1, the phosphonate (B1237965) moiety is a known pharmacophore for targeting metalloenzymes. Future research will likely explore the activity of this compound against other enzyme classes, such as:

Proteases: Acting as transition-state analogue inhibitors.

Kinases: Potentially interfering with phosphorylation signaling pathways.

Glutamine Synthetase: A target for phosphinate analogues like phosphinothricin, suggesting related pathways could be explored. rsc.org

Table 2: Potential and Established Therapeutic Targets for Aminophosphonate Analogues

| Target Class | Specific Enzyme Example | Therapeutic Area | Mechanism of Action |

|---|---|---|---|

| Aminopeptidases | Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Cancer Immunotherapy, Autoimmune Disease | Allosteric inhibition, preventing over-trimming of antigenic peptides. nih.govacs.org |

| Synthases | Glutamine Synthetase | Agrochemical (Herbicide) | Competitive inhibition, blocking ammonia (B1221849) incorporation. rsc.org |

| Kinases | PKMYT1 | Oncology | Inhibition of protein kinases involved in cell cycle regulation. nih.gov |

| Various Enzymes | N-methyl-D-aspartate (NMDA) Receptors | Neuroscience | Competitive antagonism at the receptor site. nih.gov |

Advanced Computational Modeling for Predictive Structure-Function Relationships and Drug Design

Computational chemistry is becoming an indispensable tool in the rational design of novel drugs, and its application to this compound and its derivatives is a key future direction. Advanced modeling techniques allow for the prediction of molecular interactions and properties, guiding synthetic efforts toward compounds with higher potency and selectivity while minimizing off-target effects. nih.govnih.gov

Key computational approaches being integrated into the drug design pipeline include:

Structure-Based Drug Design (SBDD): Using the X-ray crystal structures of target proteins, researchers can design inhibitors that fit precisely into the active or allosteric sites. The development of potent ERAP1 inhibitors with a cyclohexyl acid core was significantly accelerated using SBDD, which allowed for a more than 1,000-fold increase in potency by optimizing interactions with key amino acid residues like Phe674 and Leu677 within a lipophilic pocket. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, estimating its binding affinity. It is used to screen virtual libraries of compounds and to prioritize candidates for synthesis, as demonstrated in studies of α-aminophosphonates as potential anticancer agents targeting thymidylate synthase. nih.gov

The integration of these computational methods allows for a detailed understanding of structure-function relationships, enabling chemists to make targeted modifications to the this compound scaffold to enhance its biological activity against specific targets.

Integration into Multifunctional Materials and Nanosystems for Biomedical and Environmental Applications

The unique coordination properties of the phosphonate group make this compound an attractive building block for advanced functional materials and nanosystems. The phosphonate moiety can bind strongly to a variety of metal ions and metal oxide surfaces, enabling the creation of hybrid organic-inorganic materials with tailored properties. unife.itresearchgate.net

Emerging research in this area includes:

Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound has been used as a ligand to construct complex lanthanide clusters. researchgate.net These materials exhibit interesting magnetic and photoluminescent properties, with potential applications in cryogenic cooling (magnetocaloric effect) and near-infrared (NIR) emitting devices. researchgate.net

Surface Functionalization of Nanoparticles: The phosphonate group serves as a robust anchor to attach molecules to the surface of nanoparticles, such as quantum dots and gold nanoparticles. mdpi.com This functionalization can improve the biocompatibility and stability of nanosystems for biomedical applications like bioimaging, biosensing, and targeted drug delivery. researchgate.nete-bookshelf.deugr.es

Hybrid Ion-Exchange Materials: Sol-gel synthesis using aminophosphonates can produce novel hybrid materials like Zirconium amino tris(methylenephosphonic acid), which has applications in ion exchange and separation technologies. researchgate.net

Environmental Applications: Aminophosphonates are widely used as antiscaling and anticorrosion agents in industrial water treatment. unife.it Their strong chelating ability for metal ions allows them to prevent the formation of mineral scale in cooling circuits and reverse osmosis devices at very low concentrations, representing a more sustainable technology compared to older phosphate-based treatments. unife.it

The integration of this compound into such systems leverages the dual functionality of the amino group (for further chemical modification) and the phosphonate group (for strong surface binding and metal coordination).

Exploration of New Avenues in Agrochemicals and Sustainable Technologies

The structural similarity of α-aminophosphonates to amino acids makes them a fertile ground for the discovery of new agrochemicals, such as herbicides, fungicides, and plant growth regulators. nih.gov While glyphosate (B1671968) is the most well-known phosphonate herbicide, its metabolite, aminomethylphosphonic acid (AMPA), shares the core aminophosphonate structure. nih.gov

Future research could explore this compound and its derivatives for several agrochemical applications:

Novel Herbicides: By designing molecules that selectively inhibit essential enzymes in weeds, new herbicides with different modes of action could be developed. The target could be enzymes in amino acid biosynthesis, similar to the mechanism of phosphinothricin, which inhibits glutamine synthetase. nih.govrsc.org

Fungicides and Bactericides: The known antimicrobial properties of aminophosphonates could be harnessed to create new agents for crop protection. nih.gov

Flotation Agents in Mineral Processing: Phosphonic acids are effective collectors in the flotation process used to separate valuable minerals from ore. mdpi.com For example, α-aminooctyl phosphinic acid has shown superior efficiency in separating ilmenite (B1198559) due to the intramolecular proton transfer facilitated by the amino group, which enhances its coordination with the mineral surface. mdpi.com This suggests that this compound could be investigated as a specialized collector for certain types of oxidized ores.

In the realm of sustainable technologies, the development of green synthetic routes using water as a solvent, biodegradable catalysts, and energy-efficient methods like ultrasound represents a significant contribution. researchgate.netnih.gov Furthermore, the use of aminophosphonates in water treatment exemplifies a sustainable application by enabling resource efficiency and reducing phosphorus release into the environment compared to previous technologies. unife.it

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-amino-1-cyclohexyl)phosphonic acid, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The primary synthetic route involves the Kabachnik–Fields reaction, which condenses a cyclohexanone derivative with an amine and a phosphite. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to their ability to stabilize intermediates.